molecular formula C12H11Cl2NO3 B6192934 rac-2-{[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropyl]formamido}acetic acid, trans CAS No. 2679949-29-0

rac-2-{[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropyl]formamido}acetic acid, trans

Cat. No.: B6192934
CAS No.: 2679949-29-0
M. Wt: 288.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-2-{[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropyl]formamido}acetic acid, trans is a synthetic organic compound characterized by its unique cyclopropyl structure and dichlorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2-{[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropyl]formamido}acetic acid, trans typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring is formed through a cyclopropanation reaction, often using a diazo compound and a suitable catalyst.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a substitution reaction, where a precursor compound reacts with a dichlorophenyl halide.

    Formamido Group Addition: The formamido group is added through an amidation reaction, where an amine reacts with a formylating agent.

    Acetic Acid Derivatization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-2-{[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropyl]formamido}acetic acid, trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

rac-2-{[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropyl]formamido}acetic acid, trans has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-2-{[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropyl]formamido}acetic acid, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropyl]amino}acetic acid
  • **2-{[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropyl]carboxamido}acetic acid
  • **2-{[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropyl]hydroxy}acetic acid

Uniqueness

rac-2-{[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropyl]formamido}acetic acid, trans is unique due to its specific formamido group, which imparts distinct chemical and biological properties. This compound’s cyclopropyl ring and dichlorophenyl group contribute to its stability and reactivity, making it a valuable compound for various research applications.

Properties

CAS No.

2679949-29-0

Molecular Formula

C12H11Cl2NO3

Molecular Weight

288.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.